REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CCCO2)C1
|
Name
|
|
Quantity
|
1850 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
145 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
A slight exotherm was observed during the addition (reaction temperature=16°)
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of water (300 mL)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into water (1000 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back extracted with methylene chloride (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (2×1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil (152.0 g)
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CCCO2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.52 g | |
YIELD: PERCENTYIELD | 20.9% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.83 g | |
YIELD: PERCENTYIELD | 20.4% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.49 g | |
YIELD: PERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CCCO2)C1
|
Name
|
|
Quantity
|
1850 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
145 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
A slight exotherm was observed during the addition (reaction temperature=16°)
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of water (300 mL)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into water (1000 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back extracted with methylene chloride (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (2×1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil (152.0 g)
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CCCO2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.52 g | |
YIELD: PERCENTYIELD | 20.9% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.83 g | |
YIELD: PERCENTYIELD | 20.4% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.49 g | |
YIELD: PERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.Cl[CH:14]([O:16][CH3:17])Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:12]([CH:14]=[O:16])=[C:7]2[CH2:8][CH2:9][CH2:10][O:11][C:6]2=[CH:5][CH:4]=1.[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:14]=[O:16])[C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.[CH3:17][O:16][C:14]1[C:4]([CH:3]=[O:2])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC2=C(CCCO2)C1
|
Name
|
|
Quantity
|
1850 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
ClC(Cl)OC
|
Name
|
|
Quantity
|
145 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
to stir for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
ADDITION
|
Details
|
A slight exotherm was observed during the addition (reaction temperature=16°)
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
quenched by the dropwise addition of water (300 mL)
|
Type
|
ADDITION
|
Details
|
The resulting mixture was poured into water (1000 mL)
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
WASH
|
Details
|
the organic layer washed with water (1000 mL)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers were back extracted with methylene chloride (500 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (2×1000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark oil (152.0 g)
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethylacetate as eluant)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CCCO2)=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32.52 g | |
YIELD: PERCENTYIELD | 20.9% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.83 g | |
YIELD: PERCENTYIELD | 20.4% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=CC2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31.49 g | |
YIELD: PERCENTYIELD | 20.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |